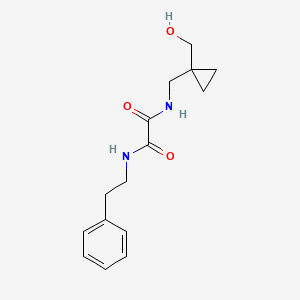

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-phenethyloxalamide

Description

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-phenethyloxalamide is a synthetic organic compound characterized by a cyclopropyl group attached to a hydroxymethyl moiety, linked to an oxalamide structure with a phenethyl group

Propriétés

IUPAC Name |

N'-[[1-(hydroxymethyl)cyclopropyl]methyl]-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-11-15(7-8-15)10-17-14(20)13(19)16-9-6-12-4-2-1-3-5-12/h1-5,18H,6-11H2,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYCFQVGFGJXKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C(=O)NCCC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyanide Displacement to 1-Hydroxymethyl Cyclopropyl Acetonitrile

The bromide intermediate reacts with sodium cyanide in DMF under alkaline conditions (pH 8–10, sodium carbonate) at 60–80°C for 5–10 hours. This substitution replaces bromine with a nitrile group, yielding 1-hydroxymethyl cyclopropyl acetonitrile with 85–90% efficiency.

Reaction Conditions :

Oxalamide Coupling Strategy

The oxalamide backbone is constructed via sequential amine coupling with oxalyl derivatives. Two approaches are viable:

Stepwise Coupling Using Oxalyl Chloride

- N2-Phenethyloxalamic Acid Chloride :

Phenethylamine reacts with oxalyl chloride in dichloromethane at 0°C, forming the mono-acid chloride. - N1-((1-(Hydroxymethyl)cyclopropyl)methyl) Coupling :

The primary amine intermediate reacts with the acid chloride in the presence of a base (e.g., triethylamine) to yield the target oxalamide.

One-Pot Coupling Using Ethyl Oxalate

Ethyl oxalate serves as a bridging agent, reacting with both amines in a tandem process:

- Phenethylamine and ethyl oxalate form a mono-ester intermediate.

- Subsequent reaction with (1-(hydroxymethyl)cyclopropyl)methylamine under reflux in ethanol completes the oxalamide linkage.

Stereochemical Considerations and Biocatalytic Alternatives

Although the target compound lacks chiral centers, the PMC study highlights stereoselective cyclopropanation using myoglobin-based biocatalysts. While this method employs phosphonyl diazo reagents for trans-cyclopropane synthesis, adapting it to hydroxymethyl systems could enhance enantiopurity if stereochemistry becomes relevant in derivative applications.

Optimization and Scalability

Patent CN103058884B demonstrates gram-scale synthesis of cyclopropane intermediates, achieving 88–90% yields through optimized Zn-mediated cyclization and cyanide displacement. Critical factors include:

- Solvent Choice : Ethanol for cyclization, DMF for substitution.

- Temperature Control : Strict maintenance of 70±5°C during substitution prevents byproduct formation.

- Workup Efficiency : Ammonia treatment effectively removes Zn residues, simplifying purification.

Analytical Characterization

Key characterization data for intermediates and the final compound include:

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde, depending on the oxidizing agent used.

Reduction: The oxalamide moiety can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Tosyl chloride can be used to convert the hydroxymethyl group into a better leaving group for nucleophilic substitution.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-phenethyloxalamide serves as a valuable building block for synthesizing more complex molecules. Its structural features enable the exploration of novel reaction pathways and the development of innovative compounds.

Key Features :

- Versatile Building Block : Its unique structure allows for modifications that can lead to new chemical entities.

- Exploration of Reaction Pathways : The compound's reactivity can be harnessed to study various chemical transformations.

Biology

Biologically, this compound can be utilized to investigate the effects of cyclopropyl-containing molecules on biological systems. Its interactions with biological targets may provide insights into enzyme inhibition or receptor binding.

Research Highlights :

- Enzyme Inhibition Studies : The compound can be used to assess how cyclopropyl groups influence enzyme activity.

- Receptor Binding Investigations : Understanding how this compound interacts with specific receptors may lead to discoveries in pharmacology.

Medicine

In medical research, N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-phenethyloxalamide is being explored for its potential therapeutic properties. Its ability to interact with biological targets positions it as a candidate for drug development, particularly in areas where cyclopropyl groups are known to enhance biological activity.

Potential Therapeutic Areas :

- Cancer Treatment : The compound's modulation of protein kinase activity suggests potential applications in cancer therapies.

- Anti-inflammatory Applications : Given its structural properties, it may play a role in treating inflammatory diseases.

Case Study 1: Modulation of Kinase Activity

Research has indicated that compounds similar to N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-phenethyloxalamide can modulate protein kinase activities crucial for cellular processes such as proliferation and differentiation. These findings highlight the compound's potential in developing targeted cancer therapies .

A study exploring cyclopropyl-containing compounds demonstrated significant interactions with specific biological targets, leading to insights into their mechanism of action. This research underlines the importance of such compounds in understanding drug-receptor interactions .

Mécanisme D'action

The mechanism of action of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-phenethyloxalamide would depend on its specific application. Generally, the cyclopropyl group can interact with biological targets through covalent bonding or non-covalent interactions, affecting the function of enzymes or receptors. The oxalamide moiety may also play a role in binding to specific molecular targets, influencing the compound’s overall activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-benzylamide: Similar structure but with a benzyl group instead of a phenethyl group.

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-ethylamide: Similar structure but with an ethyl group instead of a phenethyl group.

Uniqueness

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-phenethyloxalamide is unique due to the presence of both a cyclopropyl group and a phenethyl group, which can confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-phenethyloxalamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-phenethyloxalamide is a compound of interest due to its potential biological activities, particularly in modulating kinase activity and affecting cellular processes such as proliferation and apoptosis. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

- Molecular Formula : C₁₅H₁₉N₃O₂

- Molecular Weight : 273.33 g/mol

The compound features a cyclopropyl group, a hydroxymethyl substituent, and an oxalamide moiety, which are critical for its biological interactions.

Research indicates that N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-phenethyloxalamide functions primarily as a modulator of c-MET kinase activity. The c-MET receptor is implicated in various cellular processes, including cell growth, survival, and migration. Inhibition or modulation of this receptor can lead to significant effects on tumor growth and metastasis.

Biological Activity Overview

The biological activities of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-phenethyloxalamide can be summarized as follows:

Case Study 1: Anti-Cancer Activity

A study evaluated the effects of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-phenethyloxalamide on human osteosarcoma cells. Results indicated a significant reduction in cell viability and increased apoptosis rates compared to untreated controls. The compound demonstrated IC50 values comparable to established chemotherapeutics, suggesting its potential as an anti-cancer agent.

Case Study 2: Antiviral Properties

In another investigation, the antiviral efficacy of the compound was assessed against HSV-1 and HSV-2. The results showed that it possessed notable antiviral activity, with effectiveness similar to acyclovir, indicating its potential utility in treating viral infections.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-phenethyloxalamide:

- Kinase Inhibition : The compound effectively inhibits c-MET phosphorylation, leading to downstream effects on signaling pathways associated with cancer progression.

- Synergistic Effects : When combined with other chemotherapeutic agents, it exhibited synergistic effects that enhanced overall efficacy against resistant cancer cell lines.

- Toxicity Profile : Preliminary toxicity assessments indicate a favorable profile with minimal off-target effects at therapeutic doses.

Q & A

Q. What are the critical steps for synthesizing N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-phenethyloxalamide, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with the preparation of cyclopropane intermediates and coupling with phenethylamine derivatives. Key steps include:

- Cyclopropane functionalization : Hydroxymethylation of cyclopropane precursors under low-temperature conditions to stabilize reactive intermediates .

- Amide bond formation : Coupling via carbodiimide reagents (e.g., DCC) or activated esters, with dichloromethane or DMF as solvents to enhance solubility .

- Purification : Techniques like column chromatography or recrystallization are critical for isolating high-purity products. Reaction optimization focuses on temperature control (e.g., 0–5°C for cyclopropane stability) and catalyst selection (e.g., HOBt for reduced racemization) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are recommended?

Structural validation requires a combination of:

- NMR spectroscopy : - and -NMR confirm connectivity of the cyclopropane, hydroxymethyl, and phenethyl groups .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- X-ray crystallography : Optional for resolving 3D conformation, particularly cyclopropane ring strain and hydrogen-bonding networks .

Advanced Research Questions

Q. What strategies address contradictions in reported bioactivity data for this compound across studies?

Discrepancies in bioactivity (e.g., antiviral vs. anticancer efficacy) may arise from:

- Experimental design : Variations in cell lines (e.g., HeLa vs. HEK293) or assay conditions (pH, serum concentration) .

- Structural analogs : Subtle differences in substituents (e.g., chloro vs. cyano groups) alter target specificity .

- Solution : Standardize assays using orthogonal methods (e.g., SPR for binding affinity, qPCR for pathway modulation) and validate with structural analogs .

Q. How can computational modeling predict the compound’s interaction with biological targets like enzymes or receptors?

- Docking studies : Use software like AutoDock Vina to map binding poses with targets (e.g., viral proteases or kinases). The hydroxymethyl group often participates in hydrogen bonding with catalytic residues .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories; cyclopropane rigidity may reduce conformational entropy penalties .

- QSAR models : Correlate substituent electronegativity (e.g., phenethyl vs. fluorobenzyl) with IC values to guide derivatization .

Q. What methodologies optimize the compound’s solubility and stability for in vivo studies?

- Solubility enhancement : Co-solvents (e.g., PEG-400) or nanoformulation (liposomes) mitigate low aqueous solubility caused by the hydrophobic phenethyl group .

- Metabolic stability : Introduce deuterium at labile hydroxymethyl positions to slow CYP450-mediated oxidation .

- pH stability testing : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., oxalic acid from amide hydrolysis) .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others indicate low toxicity for this compound?

- Dose dependency : Toxicity may manifest only at high concentrations (>50 µM) due to off-target effects on mitochondrial membranes .

- Cell-type specificity : Primary cells (e.g., hepatocytes) show higher sensitivity than immortalized lines .

- Mitigation : Conduct MTT/ATP assays alongside flow cytometry (apoptosis/necrosis markers) to distinguish mechanisms .

Methodological Recommendations

Q. How to design experiments to elucidate the compound’s mechanism of action in modulating apoptosis?

- Transcriptomics : RNA-seq to identify upregulated pro-apoptotic genes (e.g., BAX, CASP3) .

- Western blotting : Quantify cleavage of PARP or caspase-3 to confirm apoptotic pathways .

- Kinase profiling : Use PamStation®12 to screen inhibition of anti-apoptotic kinases (e.g., AKT1) .

Structural and Functional Insights

Q. How does the cyclopropane moiety influence the compound’s conformational dynamics?

- Ring strain : The cyclopropane’s 60° bond angles induce torsional rigidity, reducing entropy loss upon target binding .

- Hydrogen bonding : The hydroxymethyl group stabilizes interactions with polar residues (e.g., Asp189 in thrombin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.